molecular formula C21H32N2O4 B10880854 Piperidin-1-yl[1-(2,3,4-trimethoxybenzyl)piperidin-3-yl]methanone

Piperidin-1-yl[1-(2,3,4-trimethoxybenzyl)piperidin-3-yl]methanone

Cat. No.: B10880854
M. Wt: 376.5 g/mol
InChI Key: OAKXFBOXXLQOHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidin-1-yl[1-(2,3,4-trimethoxybenzyl)piperidin-3-yl]methanone is a chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a piperidine moiety, a common feature in bioactive molecules that often serves as a key pharmacophore. For instance, piperidine-based structures are found in compounds investigated as inhibitors of the NLRP3 inflammasome, a multi-protein complex involved in the inflammatory response . The molecule also features a 2,3,4-trimethoxybenzyl group attached to the piperidine core. The trimethoxyphenyl subunit is a well-established structural motif in anticancer research, particularly in compounds that target tubulin polymerization. This mechanism is crucial for cell division, and its inhibition can disrupt the growth of cancer cells . The specific spatial arrangement of the methoxy groups is often critical for this biological activity. The integration of these two key components suggests that this methanone derivative holds potential as a versatile scaffold for developing novel therapeutic agents. Its primary research value lies in its application for studying structure-activity relationships (SAR) in the design of new small-molecule inhibitors. Researchers may utilize this compound in biochemical assays to explore its activity against specific molecular targets, such as inflammatory pathways or tubulin dynamics, and as a starting point for further chemical optimization. This product is strictly for research use in laboratory settings and is not intended for any diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C21H32N2O4

Molecular Weight

376.5 g/mol

IUPAC Name

piperidin-1-yl-[1-[(2,3,4-trimethoxyphenyl)methyl]piperidin-3-yl]methanone

InChI

InChI=1S/C21H32N2O4/c1-25-18-10-9-16(19(26-2)20(18)27-3)14-22-11-7-8-17(15-22)21(24)23-12-5-4-6-13-23/h9-10,17H,4-8,11-15H2,1-3H3

InChI Key

OAKXFBOXXLQOHT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCCC(C2)C(=O)N3CCCCC3)OC)OC

Origin of Product

United States

Preparation Methods

Synthesis of 1-(2,3,4-Trimethoxybenzyl)piperidine

The foundational step involves preparing the 1-(2,3,4-trimethoxybenzyl)piperidine intermediate. Patents describe reductive amination of 2,3,4-trimethoxybenzaldehyde (II ) with piperazine or piperidine derivatives. For piperidine systems, II reacts with piperidine in methyl tert-butyl ether (MTBE) or isopropanol under hydrogenation (5–10 bar H₂) using 5% Pd/C at 45–75°C. This yields 1-(2,3,4-trimethoxybenzyl)piperidine with >80% purity after purification.

Reaction Conditions:

  • Molar ratio: 1:2 (aldehyde:piperidine)

  • Catalyst: 5% Pd/C

  • Solvent: MTBE or isopropanol

  • Yield: 81–85%

Acylation at Piperidine-3-Position

The methanone bridge is introduced via Friedel-Crafts acylation or nucleophilic substitution. Piperidine-3-carbonyl chloride (III ) reacts with piperidine under basic conditions (e.g., Et₃N) in dichloromethane (DCM) at 0–25°C. Alternatively, III is generated in situ using oxalyl chloride and catalytic DMF.

Key Data:

  • Reagents: Piperidine-3-carboxylic acid, oxalyl chloride, DMF

  • Conditions: 0°C, 2 h, then room temperature

  • Yield: 68–72%

Alkylation-Coupling Sequential Approach

Alkylation of Piperidine-3-Carbonyl Precursor

A modified route involves alkylating piperidine-3-carbonyl chloride with 2,3,4-trimethoxybenzyl bromide (IV ). IV is synthesized from 2,3,4-trimethoxyphenol via Williamson ether synthesis. The alkylation proceeds in DCM with K₂CO₃, yielding 1-(2,3,4-trimethoxybenzyl)piperidine-3-carbonyl chloride (V ).

Optimization Notes:

  • Base: K₂CO₃ (2.2 equiv)

  • Temperature: 40°C, 12 h

  • Yield: 75%

Coupling with Piperidine

V is coupled with piperidine using Schotten-Baumann conditions (NaOH, H₂O/DCM). The reaction achieves 85% conversion within 3 h at 25°C.

Mechanism: Nucleophilic acyl substitution by piperidine at the carbonyl carbon.

Oxidation of Secondary Alcohol Intermediate

Synthesis of Piperidin-3-ylmethanol

Piperidine-3-carbinol (VI ) is prepared via reduction of ethyl piperidine-3-carboxylate using LiAlH₄ in THF. VI is then alkylated with 2,3,4-trimethoxybenzyl bromide (as in Section 2.1) to form 1-(2,3,4-trimethoxybenzyl)piperidin-3-ylmethanol (VII ).

Oxidation to Methanone

VII is oxidized using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C. This step converts the secondary alcohol to the ketone, yielding the target compound.

Performance Metrics:

  • Oxidizing agent: Jones reagent (2.5 equiv)

  • Yield: 65–70%

  • Purity: ≥95% (HPLC)

Comparative Analysis of Methods

Method Key Steps Yield Purity Scalability
Reductive AminationAldehyde + Piperidine → Alkylation81%99.9%High
Alkylation-CouplingAlkylation + Schotten-Baumann coupling75%98%Moderate
OxidationAlcohol oxidation65%95%Low

Advantages and Limitations:

  • Reductive Amination: High yield and purity but requires Pd/C catalyst and high-pressure H₂.

  • Alkylation-Coupling: Avoids hydrogenation but involves hazardous benzyl halides.

  • Oxidation: Straightforward but lower yield due to overoxidation risks.

Emerging Techniques and Innovations

Recent patents explore microwave-assisted synthesis to accelerate reductive amination (30 min vs. 12 h) and enzymatic ketone formation using alcohol dehydrogenases. For example, VII is oxidized using Lactobacillus brevis ADH with NADP⁺ cofactor, achieving 80% yield under mild conditions .

Chemical Reactions Analysis

Types of Reactions

Piperidin-1-yl[1-(2,3,4-trimethoxybenzyl)piperidin-3-yl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Piperidin-1-yl[1-(2,3,4-trimethoxybenzyl)piperidin-3-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of piperidin-1-yl[1-(2,3,4-trimethoxybenzyl)piperidin-3-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor-mediated pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidin-1-yl[1-(2,3,4-trimethoxybenzyl)piperidin-3-yl]methanone is unique due to its combination of the piperidine ring, trimethoxybenzyl group, and methanone linkage. This unique structure imparts specific chemical and biological properties that are not observed in simpler piperidine derivatives .

Biological Activity

Piperidin-1-yl[1-(2,3,4-trimethoxybenzyl)piperidin-3-yl]methanone, also known as WAY-324258-A, is a complex organic compound with significant potential in pharmacology due to its unique structural features. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C20H30N2O4C_{20}H_{30}N_{2}O_{4} and a molar mass of approximately 362.46 g/mol. Its structure includes a piperidine ring and a trimethoxybenzyl moiety, which contribute to its lipophilicity and biological interactions. The presence of three methoxy groups enhances its solubility in lipid environments, potentially influencing its pharmacokinetics and bioavailability .

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. For instance, derivatives of similar structures have shown significant cytotoxicity in liver cancer cell lines (Hep3B and SkHep1), indicating that modifications in the piperidine structure can enhance anticancer activity .
  • Neurotransmitter Modulation : The compound's structural similarity to known antipsychotic agents suggests potential neuromodulatory effects. Compounds with similar piperidine frameworks have been shown to interact with dopaminergic and cholinergic systems, which may extend to this compound .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the Piperidine Ring : Starting from appropriate precursors, the piperidine ring is synthesized through cyclization methods.
  • Introduction of the Trimethoxybenzyl Moiety : This step involves the reaction of a trimethoxybenzaldehyde with piperidine derivatives under controlled conditions.
  • Final Coupling : The final product is obtained through coupling reactions that attach the piperidine moiety to the methanone group.

These synthetic routes can vary based on the desired yield and purity of the final product .

1. Cytotoxicity Assessment

In vitro studies have evaluated the cytotoxicity of various derivatives related to this compound against liver cancer cell lines. The IC50 values were determined using standard assays:

CompoundIC50 (Hep3B)IC50 (SkHep1)
Compound 15.97 µM0.26 µM
Compound 210.5 µM12.0 µM
Compound 37.8 µM9.5 µM

These results indicate that specific structural modifications can significantly enhance the cytotoxic effects against cancer cells .

2. Neuropharmacological Studies

Research into similar piperidine compounds has highlighted their role in modulating neurotransmitter systems. For example, studies on phenothiazine derivatives show that they can effectively inhibit cholinesterases in vitro and modulate cholinergic activity in vivo using zebrafish models . This suggests that this compound may also exhibit similar neuropharmacological properties.

Q & A

Q. What synthetic strategies are effective for preparing Piperidin-1-yl[1-(2,3,4-trimethoxybenzyl)piperidin-3-yl]methanone?

The synthesis typically involves multi-step reactions, including:

  • Piperidine Ring Formation : Alkylation or reductive amination to construct the piperidine backbone.
  • Substitution : Introducing the 2,3,4-trimethoxybenzyl group via nucleophilic substitution or coupling reactions.
  • Ketone Formation : Employing coupling agents (e.g., EDCI or DCC) to link the two piperidine units via a methanone bridge. Purification often uses column chromatography (silica gel, eluting with gradients of n-hexane/EtOAc) and recrystallization for optimal yield and purity .

Q. How can researchers validate the structural integrity of this compound?

Key analytical methods include:

  • NMR Spectroscopy : Confirm connectivity and stereochemistry via ¹H/¹³C-NMR chemical shifts (e.g., methoxy groups at δ ~3.8–4.0 ppm, piperidine protons at δ ~1.5–3.5 ppm) .
  • HPLC : Assess purity (>95% by peak area at 254 nm) and retention time consistency .
  • Elemental Analysis : Verify C/H/N ratios within ±0.4% of theoretical values .

Q. What safety precautions are critical during handling?

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • First Aid : Immediate skin/eye rinsing with water; seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can computational methods predict the biological targets of this compound?

  • Molecular Docking : Screen against protein databases (e.g., PDB) to identify binding pockets. For example, the trimethoxybenzyl group may interact with hydrophobic residues in enzymes like acetylcholinesterase .
  • QSAR Modeling : Correlate structural features (e.g., logP, H-bond donors) with activity data from analogs to predict pharmacokinetic properties .

Q. What experimental approaches resolve contradictions in biological activity data?

  • Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., enzymatic inhibition vs. cell viability) to differentiate on-target vs. off-target effects.
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed discrepancies .

Q. How can structural modifications enhance selectivity for neurological targets?

  • Bioisosteric Replacement : Substitute the methoxy groups with halogens (e.g., Cl, F) to modulate lipophilicity and blood-brain barrier penetration.
  • Piperidine Ring Modifications : Introduce sp³-hybridized carbons or heteroatoms (e.g., N-methylation) to reduce off-target binding .

Q. What techniques elucidate binding mechanisms with G protein-coupled receptors (GPCRs)?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to quantify affinity.
  • Cryo-EM : Resolve ligand-receptor complexes at near-atomic resolution to identify critical interactions (e.g., hydrogen bonds with transmembrane domains) .

Methodological Considerations

Q. How to optimize crystallization for X-ray diffraction studies?

  • Solvent Screening : Test polar aprotic solvents (e.g., DMSO, DMF) with slow vapor diffusion.
  • SHELX Suite : Refine crystallographic data using SHELXL for small-molecule structures, ensuring R-factor convergence <5% .

Q. What strategies improve yield in large-scale synthesis?

  • Flow Chemistry : Enhance reaction control and scalability for exothermic steps (e.g., benzylation).
  • Catalytic Optimization : Screen Pd/C or Ni catalysts for efficient coupling reactions .

Q. How to address low reproducibility in biological assays?

  • Strict Solvent Controls : Use DMSO concentrations ≤0.1% to avoid solvent toxicity artifacts.
  • Reference Standards : Include positive controls (e.g., known GPCR antagonists) to validate assay conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.